Chloramine-T
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;chloro-(4-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClNO2S.Na/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQQXEISLMTGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClNNaO2S | |
| Record name | CHLORAMINE-T | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
144-86-5 (Parent) | |
| Record name | Tosylchloramide sodium [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040321 | |
| Record name | Chloramine-T | |
| Source | EPA DSSTox | |
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Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or slightly yellow crystals or crystalline powder; [HSDB], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
| Record name | Chloramine-T | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | CHLORAMINE-T | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
192 °C c.c. (trihydrate) | |
| Record name | CHLORAMINE-T | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Insoluble in benzene, chloroform, and ether; decomposed by alcohol, Soluble in water., Solubility in water, g/100ml at 25 °C: (good, trihydrate) | |
| Record name | CHLORAMINE T | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORAMINE-T | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
Density (trihydrate): 1.4 g/cm³ | |
| Record name | CHLORAMINE-T | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
White or slightly yellow crystals or crystalline powder | |
CAS No. |
127-65-1 | |
| Record name | Tosylchloramide sodium [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramine-T | |
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| Record name | Tosylchloramide sodium | |
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| Record name | CHLORAMINE-T ANHYDROUS | |
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| Record name | CHLORAMINE T | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORAMINE-T | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0413 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
170-177 °C decomposes | |
| Record name | CHLORAMINE T | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4303 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Preparation Routes for Chloramine T Hydrate and Its Analogues
Oxidation Pathways for Toluenesulfonamide Precursor Synthesis
The principal method for the synthesis of Chloramine-T hydrate (B1144303) involves the oxidation of p-toluenesulfonamide (B41071). This transformation is typically achieved using sodium hypochlorite (B82951) (NaOCl). wikipedia.orgresearchgate.net In many synthetic protocols, the sodium hypochlorite reagent is generated in situ. This is accomplished by reacting sodium hydroxide (B78521) (NaOH) with chlorine gas (Cl₂). wikipedia.orgresearchgate.netresearchgate.netatamanchemicals.com This process leads to the formation of the sodium salt of N-chloro-p-toluenesulfonamide, with reported yields ranging from 75% to 95%. researchgate.net
Table 1: Synthesis of this compound and a Fluorous Analogue
| Product | Precursor(s) | Reagents | Key Transformation |
|---|---|---|---|
| This compound Hydrate | p-Toluenesulfonamide | Sodium Hypochlorite (NaOCl), often generated in situ from NaOH and Cl₂ | Oxidation and chlorination of the sulfonamide nitrogen wikipedia.orgresearchgate.netatamanchemicals.com |
| Fluorous this compound Analogue | p-Toluenesulfonyl chloride, Fluorous Amine | 1. Ethanol (B145695) 2. Aqueous Sodium Hypochlorite (NaOCl) | Formation of a fluorous sulfonamide followed by chlorination nih.govacs.org |
Purification and Characterization of Synthetic Products
The purification and characterization of this compound and its analogues are crucial steps to ensure the reagent's quality and suitability for subsequent applications.
For standard this compound, the purity of the final product is commonly verified through iodometric titration. researchgate.net The trihydrate is the commercially available form, but the anhydrous salt can be prepared by drying the trihydrate at 80°C under vacuum. researchgate.net High-performance liquid chromatography (HPLC) is another method used for the analysis of this compound trihydrate. sielc.com
In the case of specialized analogues, such as the fluorous this compound, unique purification methods can be employed. The fluorous nature of this analogue allows for its separation from reaction mixtures using fluorous solid-phase extraction (SPE) cartridges. nih.govacs.org This technique facilitates a rapid and efficient purification process. nih.gov
Characterization of these compounds involves a range of analytical techniques. The structure of the fluorous analogue of this compound has been confirmed by X-ray crystallography. nih.govacs.org General properties such as melting point and solubility are also determined. This compound is soluble in water and ethanol but insoluble in solvents like ether and chloroform. researchgate.netcaymanchem.com Spectroscopic methods are also employed; for example, this compound hydrate exhibits a maximum absorbance (λmax) in the ultraviolet-visible spectrum at 219 nm. caymanchem.com
Table 2: Physicochemical Properties and Characterization Data for this compound
| Property | Data | Reference |
|---|---|---|
| Chemical Formula | C₇H₇ClNO₂S·Na (anhydrous) | wikipedia.org |
| C₇H₇ClNNaO₂S · 3H₂O (trihydrate) | merckmillipore.com | |
| Molecular Weight | 227.64 g/mol (anhydrous basis) | wikipedia.orgsigmaaldrich.com |
| 281.69 g/mol (trihydrate) | wikipedia.orgmerckmillipore.com | |
| Appearance | White or pale yellow solid powder | wikipedia.orgresearchgate.net |
| Melting Point | 167–170 °C (decomposes) | researchgate.netsigmaaldrich.com |
| Solubility | Soluble in water, ethanol; Insoluble in ether, chloroform, benzene (B151609) | researchgate.netcaymanchem.com |
| Purity Analysis | Iodometric Titration | researchgate.net |
| UV/Vis Spectroscopy | λmax: 219 nm | caymanchem.com |
| CAS Number | 127-65-1 (anhydrous) | wikipedia.org |
Elucidation of Chemical Reactivity and Mechanistic Pathways of Chloramine T Hydrate
Fundamental Mechanisms of Active Chlorine Release and Transfer
The primary function of Chloramine-T revolves around its capacity to release active chlorine species. patsnap.compatsnap.com This reactivity is central to its role as a potent oxidizing and chlorinating agent in numerous chemical reactions. researchgate.netpatsnap.com
In aqueous solutions, this compound undergoes hydrolysis to produce hypochlorous acid (HOCl) and p-toluenesulfonamide (B41071) (TsNH2). patsnap.compatsnap.com This process is crucial as hypochlorous acid is a powerful oxidizing and chlorinating agent that drives many of this compound's applications. patsnap.com
The initial step in an aqueous medium is the ionization of this compound, which behaves as a strong electrolyte. asianpubs.org
CH₃C₆H₄SO₂NNaCl → CH₃C₆H₄SO₂NCl⁻ + Na⁺ asianpubs.org
In acidic solutions, the anion of this compound (CAT⁻) readily accepts a proton to form the free acid, N-chloro-p-toluenesulfonamide (CAT'). asianpubs.org
CH₃C₆H₄SO₂NCl⁻ + H⁺ ⇌ CH₃C₆H₄SO₂NHCl asianpubs.org
This free acid can then hydrolyze in a slower, rate-determining step to yield p-toluenesulfonamide and hypochlorous acid. asianpubs.org
CH₃C₆H₄SO₂NHCl + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + HOCl asianpubs.org
The formation of hypochlorous acid can be influenced by the presence of acids, which can lead to the decomposition of this compound. google.com The interaction between N-chloro-p-toluenesulfonamide and substrates can be slow, while the hypochlorous acid formed from its hydrolysis reacts at a much faster rate. asianpubs.org In some cases, dithis compound (DCT) can be formed through a disproportionation step, and this species may also act as an active oxidant. rsc.org
In addition to releasing hypochlorous acid, this compound can participate in direct chlorine atom transfer reactions with substrates. patsnap.com This mechanism is particularly relevant in biochemical applications, such as the chlorination of tyrosine residues in proteins. patsnap.com The process involves the transfer of a chlorine atom from this compound to a nucleophilic site on the substrate molecule, resulting in a chlorinated product and the p-toluenesulfonamide byproduct. patsnap.com
Studies have shown that the reaction between this compound and secondary amines involves a direct chlorine transfer, which is second order and not dependent on the concentration of p-toluenesulfonamide. nih.gov This indicates that the reaction does not proceed through the disproportionation of this compound to dithis compound. nih.gov The proposed mechanism for this chlorine exchange involves a cyclic, six-membered transition state that includes a molecule of water. nih.gov
This compound is recognized as a valuable source of both halonium cations (electrophilic chlorine) and nitrogen anions. researchgate.netmanipal.eduwikipedia.orgpublish.csiro.au This dual reactivity allows it to act as both a base and a nucleophile, participating in a wide range of molecular transformations. researchgate.netmanipal.edu The N-Cl bond in this compound is polar and serves as the source of the positive chlorine (Cl⁺) species. nih.gov This electrophilic chlorine can then react with various nucleophiles. organic-chemistry.org For instance, it is utilized in the synthesis of various heterocyclic compounds and for the iodination of peptides and proteins in conjunction with an iodide source. wikipedia.orgchemicalbook.com The ability of this compound to provide a nitrogen anion is exploited in reactions like amination and aziridination. researchgate.net
The formation and reactivity of the various species derived from this compound are governed by kinetic and equilibrium factors, which are significantly influenced by the reaction conditions.
The pH of the reaction medium plays a critical role in the kinetics of this compound reactions. In acidic solutions, the rate of oxidation can be highly dependent on the hydrogen ion concentration. For example, the oxidation of isopropanol (B130326) by this compound in an acidic medium shows a first-order dependence on the hydrogen ion concentration. asianpubs.org Similarly, the oxidation of allyl alcohol in the presence of hydrochloric acid is second order with respect to [H⁺]. publish.csiro.au Conversely, in some reactions, an increase in the concentration of hydroxide (B78521) ions leads to a decrease in the reaction rate. wisdomlib.org
The composition of the solvent also affects the reaction rates. For instance, in the oxidation of secondary alcohols, the order of the reaction with respect to the alcohol changes with varying percentages of acetic acid in the aqueous medium. rsc.org A decrease in the dielectric constant of the medium, such as by adding acetic acid, has been observed to decrease the rate in some oxidation reactions, while in others, the rate increases. nih.govniscpr.res.in The ionic strength of the medium, however, often has a negligible effect on the reaction rate. asianpubs.orgniscpr.res.insapub.orgresearchgate.net
Table 1: Effect of pH and Solvent on this compound Reactions
| Reactant(s) | pH Condition | Solvent | Effect on Rate | Reference(s) |
| Isopropanol | Acidic | Aqueous | First order dependence on [H⁺] | asianpubs.org |
| Allyl Alcohol | Acidic (HCl) | Aqueous | Second order dependence on [H⁺] | publish.csiro.au |
| Secondary Alcohols | Acidic | Aqueous Acetic Acid | Order in alcohol varies with % HOAc | rsc.org |
| Cyclohexanone | Varied | Aqueous Ethanol (B145695) | Rate changes with pH | niscpr.res.in |
| Tricyclic Antidepressants | Acidic (HClO₄) | D₂O | Rate increases | nih.gov |
| Ketones | Alkaline | Aqueous Ethanol | Rate decreases with increased ethanol | niscpr.res.in |
| Paracetamol | Alkaline | Acetic Acid | Rate decreases with decreased dielectric constant | wisdomlib.org |
This table is interactive. Click on the headers to sort the data.
Kinetic studies are essential for determining the rate law and the order of reaction with respect to each reactant, which in turn provides insights into the reaction mechanism. wisdomlib.org Many reactions involving this compound exhibit first-order kinetics with respect to the oxidant. asianpubs.orgpublish.csiro.ausapub.orgsurrey.ac.ukisca.in
For example, the oxidation of lactic acid by this compound in an acidic medium is first order in [CAT] and fractional order in [lactic acid]. sapub.org The oxidation of amino acids at pH values above 3 is generally first order with respect to the amino acid. surrey.ac.uk However, at pH values below 3, the reaction rate shows little dependence on the amino acid concentration, suggesting that the formation of the active species (HOCl or H₂OCl⁺) is the rate-determining step. surrey.ac.uk
In the oxidation of allyl alcohol at high acid concentrations, the reaction is first order in this compound and second order in [H⁺], but independent of the alcohol concentration. publish.csiro.au The oxidation of cinnamyl alcohol is also first order with respect to the oxidant and independent of the substrate concentration. niscpr.res.in
Table 2: Rate Law Data for Various this compound Reactions
| Substrate | Conditions | Order w.r.t. [CAT] | Order w.r.t. [Substrate] | Order w.r.t. [H⁺] | Reference(s) |
| Lactic Acid | Acidic | 1 | Fractional | 0 | sapub.org |
| Amino Acids | pH > 3 | 1 | 1 | Varies | surrey.ac.uk |
| Amino Acids | pH < 3 | 1 | ~0 | Varies | surrey.ac.uk |
| Allyl Alcohol | High [HCl] | 1 | 0 | 2 | publish.csiro.au |
| Isopropanol | Acidic | 1 | 0 | 1 | asianpubs.org |
| Secondary Alcohols | Strong Acid | 1 | 1 | 1 | rsc.org |
| Cinnamyl Alcohol | Acidic | 1 | 0 | -1 (retarded by H⁺) | niscpr.res.in |
| Acetanilides | Acidic | 1 | Fractional | Fractional | zenodo.org |
| Tricyclic Antidepressants | Acidic | 1 | Fractional | Fractional | nih.gov |
This table is interactive. Click on the headers to sort the data.
Kinetic and Equilibrium Studies of Reactive Species Formation
Analysis of Intermediate Species and Transition States
The reactivity of this compound (CAT) is attributed to the various reactive species it generates in aqueous solutions, with the specific species depending on the pH of the medium. researchgate.net In acidic solutions, the potential oxidizing species include N-chloro-p-toluenesulfonamide (TsNHCl), dithis compound (TsNCl₂), hypochlorous acid (HOCl), and potentially H₂O⁺Cl. nih.gov The protonation of this compound can occur at pH levels around 2. nih.gov In alkaline solutions, CAT can hydrolyze to produce RNHCl and sodium hypochlorite (B82951) (NaClO), where R represents the p-toluenesulfonyl group. asianpubs.org The primary oxidizing species in alkaline media are often considered to be CAT itself and the hypochlorite ion (OCl⁻). asianpubs.org
The transfer of a chlorine atom from this compound to a substrate is a key mechanistic step. This can occur through direct reaction or via the formation of hypochlorous acid. patsnap.com For instance, in reactions with amino acids like tyrosine, which possess nucleophilic side chains, a direct chlorination mechanism is proposed. patsnap.com This involves the transfer of a chlorine atom from this compound to the nucleophilic site on the substrate, resulting in a chlorinated product and p-toluenesulfonamide. patsnap.com
The formation of transition states is a critical aspect of the reaction mechanism. In many reactions involving this compound, the formation of a rigid and highly solvated transition state is indicated by thermodynamic parameters. For example, a high negative value for the change in entropy of activation (ΔS≠) suggests a more ordered transition state compared to the reactants. nih.govsapub.org This is often associated with an associative mechanism where the reactants come together to form a complex in the transition state. The stability of this transition state influences the reaction rate; a more stable transition state corresponds to a lower activation energy and a faster reaction. masterorganicchemistry.com
In catalyzed reactions, such as the Ru(III)-catalyzed oxidation of organic compounds, the catalyst can form an intermediate complex with the oxidant. For example, in alkaline media, the [Ru(H₂O)₅(OH⁻)]²⁺ species has been proposed as the main reactive form of the catalyst. asianpubs.org This species can then react with the substrate.
The mechanism of chlorine exchange between this compound and secondary amines has been studied, and a proposed mechanism involves a molecule of water in a cyclic, six-membered transition state. nih.gov This highlights the role of the solvent not just as a medium but as a participant in the formation of the transition state.
Kinetic studies provide further insight into the intermediate species and transition states. For example, if dithis compound were the primary reactive species, a second-order dependence of the reaction rate on the initial concentration of this compound would be expected. nih.govcore.ac.uk However, many reactions exhibit first-order dependence, suggesting other species are involved in the rate-determining step. nih.govasianpubs.orgsapub.orgresearchgate.net
Table 1: Reactive Species of this compound in Different Media
| pH Condition | Predominant Reactive Species |
| Acidic | N-chloro-p-toluenesulfonamide (TsNHCl), Dithis compound (TsNCl₂), Hypochlorous acid (HOCl), H₂O⁺Cl |
| Alkaline | This compound (CAT), Hypochlorite ion (OCl⁻), N-chloro-p-toluenesulfonamide (RNHCl) |
Oxidative Transformations Mediated by this compound Hydrate (B1144303)
This compound hydrate serves as a potent oxidizing agent for a wide array of organic compounds. Its oxidative capacity stems from the electrophilic chlorine atom, which can be transferred to various substrates, leading to their transformation. wikipedia.org
Oxidation of Organic Substrates: Kinetics, Stoichiometry, and Product Analysis
The oxidation reactions mediated by this compound are characterized by specific kinetic profiles, stoichiometric ratios, and a diverse range of oxidation products, which are dependent on the nature of the substrate and the reaction conditions.
Alcohols and Aldehydes
The oxidation of alcohols and aldehydes by this compound has been a subject of numerous kinetic and mechanistic investigations. These reactions typically follow a defined stoichiometry and produce corresponding carboxylic acids or other oxygenated products.
For instance, the oxidation of D-Sorbitol by this compound in an acidic medium exhibits a 2:1 stoichiometry, with D-Gluconic acid identified as the final oxidation product. researchgate.net The reaction mechanism is proposed to involve the formation of a complex between a catalyst and the oxidant. researchgate.net
Kinetic studies on the oxidation of lactic acid by this compound in a sulfuric acid medium revealed a 1:2 stoichiometry, where one mole of lactic acid is oxidized by two moles of this compound to yield acetic acid and carbon dioxide. sapub.org The reaction kinetics demonstrated a first-order dependence on the concentration of this compound and a fractional order dependence on the concentration of lactic acid. sapub.org The rate of the reaction was found to be unaffected by variations in the concentration of hydrogen ions, sulfate (B86663) ions, and the ionic strength of the medium. sapub.org
Table 2: Oxidation of Alcohols and Aldehydes by this compound
| Substrate | Stoichiometry (Substrate:CAT) | Major Oxidation Product(s) | Reference |
| D-Sorbitol | 2:1 | D-Gluconic acid | researchgate.net |
| Lactic Acid | 1:2 | Acetic acid, Carbon dioxide | sapub.org |
Ketones: Aliphatic, Aromatic, and Cyclic Systems
This compound is also capable of oxidizing various types of ketones, including aliphatic, aromatic, and cyclic systems. The reactivity and the nature of the oxidation products are influenced by the structure of the ketone. While specific detailed research findings on the kinetics and mechanisms for a wide range of ketones were not prevalent in the provided search results, the general principle of oxidation by this compound as a source of electrophilic chlorine applies. researchgate.net The oxidation of ketones can lead to the formation of α-hydroxy ketones, diones, or cleavage products, depending on the reaction conditions and the ketone's structure.
Amino Acids and Peptides (e.g., Cysteine, Methionine, Tyrosine)
This compound is a well-established oxidizing agent for amino acids and peptides, with particular reactivity towards those containing susceptible side chains such as cysteine, methionine, and tyrosine. patsnap.com The oxidation of these residues can lead to significant modifications in the structure and function of proteins.
The mechanism of oxidation often involves the direct transfer of a chlorine atom from this compound to the nucleophilic side chain of the amino acid. patsnap.com For example, in the case of tyrosine, the aromatic ring can be chlorinated. patsnap.com Methionine can be oxidized to methionine sulfoxide, and cysteine can be oxidized to cystine or further to sulfonic acid derivatives.
This reactivity is harnessed in various biochemical applications, such as the radioiodination of peptides and proteins. This compound, in the presence of an iodide source, facilitates the formation of iodine monochloride (ICl), which then rapidly undergoes electrophilic substitution with activated aromatic rings, like that of tyrosine. wikipedia.orgatamanchemicals.com
Table 3: Susceptible Amino Acid Residues to Oxidation by this compound
| Amino Acid | Susceptible Functional Group | Common Oxidation Product(s) |
| Cysteine | Thiol (-SH) | Disulfide (Cystine), Sulfenic/Sulfinic/Sulfonic acids |
| Methionine | Thioether (-S-CH₃) | Methionine sulfoxide, Methionine sulfone |
| Tyrosine | Phenolic ring | Chlorinated tyrosine derivatives |
Sulfur-Containing Compounds (e.g., Sulfides, Hydrogen Sulfide (B99878), Mustard Gas)
This compound demonstrates significant efficacy in the oxidation of various sulfur-containing compounds. This reactivity is crucial in both synthetic chemistry and decontamination applications.
This compound is known to oxidize hydrogen sulfide (H₂S) to elemental sulfur. wikipedia.org It is also highly effective in oxidizing toxic chemical warfare agents like mustard gas (bis(2-chloroethyl) sulfide). The oxidation of mustard gas by this compound results in the formation of a harmless crystalline sulfimide, rendering the agent non-toxic. wikipedia.orgatamanchemicals.com This specific reactivity highlights the utility of this compound in chemical defense and decontamination protocols.
The general mechanism for the oxidation of sulfides involves the electrophilic attack of the chlorine atom from this compound on the sulfur atom, leading to the formation of a sulfonium (B1226848) ion intermediate, which then undergoes further reaction to yield the final oxidized product.
Carbohydrates (e.g., D-Mannitol, D-Sorbitol, Aldoses)
The oxidation of carbohydrates by this compound hydrate proceeds through mechanisms that are highly dependent on the reaction conditions, particularly the pH. In alkaline solutions, reducing sugars can isomerize to form an enediol intermediate. asianpubs.org The kinetics of the oxidation of certain aldoses, such as D-glucose and D-mannose, and their corresponding alditols, D-sorbitol and D-mannitol, have been shown to be first order with respect to both the substrate and the oxidant. asianpubs.org
The oxidation of aldoses in an alkaline medium often involves a rate-determining step where a hypochlorite ion reacts with the anion of the aldose. asianpubs.org For alditols like D-Mannitol and D-Sorbitol, which are sugar alcohols, the oxidation mechanism can also involve the formation of an intermediate complex. asianpubs.organnualreviews.org D-Mannitol can be formed from the reduction of D-mannose, and D-sorbitol from the reduction of D-glucose. slideshare.netnih.gov The oxidation of these sugar alcohols by this compound demonstrates the versatility of this reagent in transforming polyhydroxy compounds. asianpubs.org
Kinetic studies on the oxidation of aldoses by this compound have revealed that the reaction rate can be influenced by the concentration of hydroxide ions. For instance, the oxidation of fructose (B13574) and dulcitol (B134913) shows a first-order dependence on the alkali concentration. asianpubs.org This highlights the role of the basic medium in facilitating the oxidation process.
The following table summarizes the types of carbohydrates and the general mechanistic features of their oxidation by this compound hydrate.
| Carbohydrate Type | Example(s) | Key Mechanistic Features |
| Alditols | D-Mannitol, D-Sorbitol | Formation of an intermediate complex; First-order kinetics with respect to substrate and oxidant. asianpubs.org |
| Aldoses | D-Glucose, D-Mannose | Enolization in alkaline medium; Reaction with hypochlorite ion. asianpubs.org |
| Reducing Sugars | D-Xylose, L-Arabinose | Formation of an enediol intermediate in alkaline solution. asianpubs.org |
Aromatic Compounds (e.g., Paracetamol, Tartrazine (B75150), Cresols, Anisole)
This compound hydrate is an effective oxidizing agent for a range of aromatic compounds. The mechanistic pathways for these oxidations can vary depending on the substrate and the reaction medium.
The oxidation of Paracetamol (acetaminophen) by this compound has been studied in an acidic medium with an iridium(III) catalyst. researchgate.net The reaction exhibits first-order kinetics with respect to this compound, paracetamol, and chloride ions at lower concentrations. researchgate.net The proposed mechanism involves the formation of an intermediate complex, and the reaction stoichiometry indicates that two moles of this compound are consumed for each mole of paracetamol. researchgate.net The oxidation product has been identified as a quinone oxime. researchgate.net
The oxidative decolorization of the azo dye Tartrazine by this compound in an acidic medium has also been investigated. wu.ac.th The reaction shows second-order dependence on this compound and an inverse fractional order dependence on both tartrazine and H+ ions. wu.ac.th This suggests a complex mechanism likely involving the formation of reactive oxidizing species from this compound.
For simpler aromatic compounds like cresols and anisole , the oxidation by this compound generally involves electrophilic attack on the activated aromatic ring. The specific products and reaction rates are influenced by the nature and position of the substituents on the benzene (B151609) ring.
The table below outlines the oxidation of various aromatic compounds by this compound hydrate.
| Aromatic Compound | Key Mechanistic Aspects |
| Paracetamol | Catalyzed by Ir(III) in acidic medium; 1:2 stoichiometry (Paracetamol:this compound); Quinone oxime as product. researchgate.net |
| Tartrazine | Second-order in this compound in acidic medium; Inverse fractional order in Tartrazine and H+. wu.ac.th |
| Cresols | Electrophilic attack on the activated aromatic ring. |
| Anisole | Electrophilic attack on the activated aromatic ring. |
Oxidation of Inorganic Substrates (e.g., Iodide to Iodine Monochloride)
This compound hydrate readily oxidizes iodide ions (I⁻) to form iodine monochloride (ICl). wikipedia.orgatamankimya.comatamanchemicals.com This reaction is fundamental to its application in iodination reactions. The hypochlorite released from this compound in solution acts as the oxidizing agent in this process. atamankimya.com The oxidation of iodide to free iodine is most efficient in sulfuric or acetic acid media. researchgate.net The resulting iodine monochloride is a potent electrophile. wikipedia.orgatamankimya.com
Halogenation Reactions Facilitated by this compound Hydrate
This compound hydrate serves as a source of electrophilic chlorine, enabling various halogenation reactions. atamanchemicals.com
Electrophilic Chlorination Mechanisms (e.g., Imidazoheterocycles)
This compound has been successfully employed for the electrophilic chlorination of imidazoheterocycles, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. acs.orgnih.gov This method provides a green and efficient route to C-3 chloro-substituted imidazoheterocycles. acs.org A plausible mechanism involves the disproportionation of this compound in the presence of moisture to generate a more potent chlorinating agent, such as dichlorosulfonamide or hypochlorous acid. acs.org This species then participates in an electrophilic substitution reaction with the electron-rich imidazoheterocycle. acs.orgnih.gov
Stereochemical Aspects in Halogenation (e.g., Halohydrin Formation)
While this compound itself is not directly used for halohydrin formation, the principles of this reaction are relevant to understanding stereochemical control in halogenation. Halohydrin formation occurs when an alkene reacts with a halogen (like Cl₂ or Br₂) in the presence of water. pearson.comuomustansiriyah.edu.iq The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent nucleophilic attack by water occurs from the side opposite to the halonium ion, resulting in an anti-addition of the halogen and hydroxyl groups. pearson.commasterorganicchemistry.comyoutube.com This stereochemical outcome is a key feature of reactions involving bridged intermediates. pearson.com
Oxidative Iodination and Radioiodination of Peptides and Proteins
A significant application of this compound hydrate is in the iodination and radioiodination of peptides and proteins. wikipedia.orgatamankimya.comatamanchemicals.com As established, this compound oxidizes iodide ions to iodine monochloride (ICl). wikipedia.orgatamankimya.com This highly reactive ICl then rapidly undergoes electrophilic substitution, primarily on the activated aromatic rings of tyrosine residues within the peptide or protein structure. wikipedia.orgatamankimya.commdpi.com
This method is widely used to label peptides and proteins with radioiodine isotopes such as ¹²³I, ¹²⁵I, and ¹³¹I. atamankimya.comatamanchemicals.com While effective, this compound is a strong oxidizing agent and can potentially cause damage to sensitive peptides and proteins, which may lead to reduced yields and the formation of undesirable side products. mdpi.comnih.gov
Amination and Aziridination Chemistry Utilizing this compound Hydrate as a Nitrogen Source
This compound hydrate is a cornerstone reagent for introducing nitrogen-containing functional groups into organic molecules. Its utility spans a range of important synthetic transformations, including nitrene transfer reactions that lead to aziridines and various aminated products.
Nitrene transfer reactions using this compound are pivotal for C-N bond formation. This compound serves as a precursor to a tosylnitrene species (TsN), which can then be transferred to a substrate. These reactions are typically catalyzed by transition metals, with copper and silver complexes being particularly effective. acs.orgplu.mx
The mechanistic pathway can vary. In some systems, particularly with copper catalysts, two primary mechanisms are considered: a Lewis acid-promoted pathway and a direct nitrene-transfer pathway. nih.gov The presence of coordinating ligands, such as pyridine (B92270) or bipyridine, tends to favor the nitrene-transfer mechanism, which proceeds via a metal-nitrenoid intermediate. nih.gov This intermediate is an electrophilic species that can react with nucleophilic substrates like alkenes or insert into C-H bonds. nsf.govbeilstein-journals.org The general scope of nitrene transfer from this compound is broad, encompassing aziridination of olefins and amination of C-H bonds, and it is considered a more economical and safer alternative to other nitrene sources like iodoimanes (e.g., TsN=IPh). nih.gov
The synthesis of aziridines, three-membered heterocyclic rings containing a nitrogen atom, is a significant application of this compound hydrate. organic-chemistry.orgateneo.eduacs.org In these reactions, the tosylnitrene fragment derived from this compound adds across the double bond of an olefin. This transformation can be catalyzed by various systems.
Copper(I) catalysts are commonly employed, facilitating the transfer of the nitrene to the alkene. nih.gov Another effective method involves the use of an iodine catalyst, which activates this compound to form a reactive N-iodo species that subsequently reacts with the olefin. acs.org To enhance sustainability, an organic-solvent-free aziridination has been developed using a this compound/I₂ system under phase-transfer catalysis conditions in water. thieme-connect.com Furthermore, more specialized catalysts based on iron(IV) corroles and zirconium complexes have demonstrated efficacy in promoting the aziridination of olefins with this compound. organic-chemistry.orgacs.org
Table 1: Catalytic Systems for Aziridination of Olefins with this compound
| Catalyst System | Olefin Substrate | Solvent | Observations |
| Copper(I) Triflate-bipy | Styrene | Acetonitrile | Acts as a Lewis acid, giving a mixture of aziridine (B145994) and epoxide. nih.gov |
| Iodine (I₂) | Various | Water (PTC) | Successful aziridination in an organic-solvent-free system. thieme-connect.com |
| Iron(IV) Corroles | Various | Not specified | Demonstrates unique ability to use this compound as a nitrogen source. organic-chemistry.org |
| Zirconium Oxide | Various | Not specified | Promotes efficient aziridination. acs.org |
The Sharpless aminohydroxylation is a powerful method for the stereoselective synthesis of 1,2-amino alcohols from alkenes, and this compound hydrate is a frequently used nitrogen source in this reaction. organic-chemistry.orgateneo.eduacs.orgacs.org This process, also known as oxyamination, introduces both an amine and a hydroxyl group across the double bond in a syn-selective manner. acs.org
The reaction is catalyzed by osmium tetroxide (OsO₄) in the presence of chiral ligands derived from dihydroquinine and dihydroquinidine, which control the enantioselectivity of the transformation. acs.orgorganic-chemistry.org The proposed mechanism begins with the oxidation of the osmium catalyst by this compound to form a reactive osmium imido species (OsO₃=NTs). acs.org This species then engages in a [3+2] or [2+2] cycloaddition with the alkene, followed by hydrolysis, to yield the vicinal amino alcohol product and regenerate the catalyst. acs.orgorganic-chemistry.org The choice of ligand and the specific N-haloamide reagent can significantly influence the regioselectivity of the addition. acs.org
Table 2: Key Features of Sharpless Aminohydroxylation with this compound
| Feature | Description |
| Reagents | Alkene, this compound Hydrate, OsO₄ (catalyst), Chiral Ligand (e.g., (DHQ)₂PHAL). organic-chemistry.orgresearchgate.net |
| Product | syn-1,2-Amino alcohol (β-hydroxysulfonamide). acs.orgresearchgate.net |
| Stereochemistry | syn-addition, with enantioselectivity controlled by the chiral ligand. acs.org |
| Mechanism | Involves formation of an osmium imido intermediate and subsequent cycloaddition with the alkene. acs.orgorganic-chemistry.org |
| Key Advantage | Provides direct access to enantiomerically enriched vicinal amino alcohols, which are important building blocks in medicinal chemistry. |
This compound hydrate is also a key reagent for the amination of allylic C-H bonds, providing a direct route to allylic amines. organic-chemistry.orgateneo.edu This reaction involves the insertion of a nitrogen group at the position adjacent to a double bond. Various catalytic systems have been developed to achieve this transformation.
Early work by Sharpless demonstrated that a stoichiometric selenium reagent, formed from anhydrous this compound and selenium metal, could achieve highly selective allylic amination. organic-chemistry.org More recently, catalytic versions have been developed to avoid the use of stoichiometric and potentially hazardous reagents. acs.org Copper-catalyzed systems have been shown to produce allyl sulfonamides from olefins using anhydrous this compound. acs.org Additionally, a vanadium-based catalyst, V₂O₃Dipic₂(HMPA)₂, has been successfully used for the catalytic allylic amination of α-methylalkenes with this compound, proceeding through a proposed vanadoxaziridine intermediate rather than a free nitrene. beilstein-journals.orgacs.org This method provides high yields and stereoselectivities. beilstein-journals.org
Table 3: Research Findings in Allylic Amination with this compound
| Catalyst System | Key Finding |
| Selenium | Stoichiometric reaction achieves highly selective allylic C-H amination. organic-chemistry.org |
| Copper | [Cu(CH₃CN)₄]PF₆ catalyzes the formation of allyl sulfonamides from olefins. |
| Vanadium | V₂O₃Dipic₂(HMPA)₂ provides high yields and stereoselectivities in the amination of α-methylalkenes via a proposed tosylnitrene-free pathway. beilstein-journals.orgacs.org |
The direct functionalization of otherwise inert C-H bonds is a significant goal in organic synthesis. This compound hydrate enables the amination of C-H bonds that are activated by an adjacent heteroatom, such as the α-position of ethers. This reaction is typically facilitated by a copper(I) catalyst, with this compound serving as the nitrene source. nsf.govbeilstein-journals.org
When cyclic ethers are used as substrates, the reaction yields stable hemiaminal products. beilstein-journals.org In the case of acyclic ethers, the initially formed hemiaminals are generally unstable and fragment, eliminating an alcohol to produce the corresponding imines. nsf.govbeilstein-journals.org Mechanistic studies support a concerted insertion of an electrophilic copper-nitrenoid species into the activated C-H bond, although the transition state may be asynchronous. nsf.govbeilstein-journals.org This method has also been extended to heterogeneous copper catalysts, which can be separated and recycled.
Cyclization Reactions Driven by this compound Hydrate
Beyond its role in intermolecular amination, this compound is a potent reagent for promoting intramolecular cyclization reactions to construct various heterocyclic systems. acs.org It is widely used as an oxidizing and cyclizing agent in the synthesis of important five-membered heterocycles like 1,3,4-oxadiazoles, isoxazoles, and pyrazoles. acs.org
A prominent example is the oxidative cyclization of N-acylhydrazones to afford 2,5-disubstituted 1,3,4-oxadiazoles. In this process, this compound acts as a clean oxidant to facilitate the ring closure. Another notable application is the electrophilic cyclization of N-alkenylamides. In the presence of iodine, this compound promotes the cyclization of substrates like N-alkenylsulfonamides to form nitrogen-containing rings, such as iodomethylated N-tosylpyrrolidines. The proposed mechanism involves the in situ generation of a reactive N-iodo intermediate, which then undergoes an intramolecular cyclization, proceeding through a cyclic iodonium (B1229267) ion intermediate to ensure high stereoselectivity.
Table 4: Examples of Cyclization Reactions Using this compound
| Substrate Type | Reagent System | Product Type |
| N-Acylhydrazones | This compound | 1,3,4-Oxadiazoles |
| N-Alkenylsulfonamides | This compound / I₂ | Iodinated N-Heterocycles (e.g., Pyrrolidines, Azetidines) |
| N-Allyl-p-toluenesulfonamide | This compound / I₂ | Aziridine |
Synthesis of Nitrogen and Oxygen Heterocycles (e.g., Aziridines, Oxadiazoles, Isoxazoles, Pyrazoles, Triazoles, Pyrroles)
This compound hydrate serves as a key reagent in the synthesis of a wide array of nitrogen and oxygen-containing heterocycles. wikipedia.org It facilitates these transformations primarily through its ability to act as an oxidant and a source of a nitrogen-anion. thieme-connect.comresearchgate.net
Aziridines : this compound hydrate is a well-established nitrogen source for the aziridination of alkenes and olefins. thieme-connect.commedchemexpress.comcaymanchem.combertin-bioreagent.comthieme-connect.com This reaction provides a direct method for creating the three-membered aziridine ring, a valuable synthetic intermediate. The process is often catalyzed and involves the transfer of a tosylnitrene equivalent to the C=C double bond. scientificlabs.co.ukpsu.edu
Oxadiazoles : The synthesis of 1,3,4-oxadiazoles is frequently accomplished through the oxidative cyclization of N-acylhydrazones using this compound hydrate as the oxidant. wikipedia.orgnih.govniscpr.res.in This method is efficient and proceeds under mild conditions. For instance, various aryl aldehyde hydrazones can be converted to their corresponding 2,5-disubstituted-1,3,4-oxadiazoles. ptfarm.ploiirj.org Researchers have successfully synthesized series of 1,3,4-oxadiazole (B1194373) derivatives by reacting hydrazones with this compound, sometimes under microwave irradiation to accelerate the reaction. ptfarm.plnanobioletters.comresearchgate.net A two-step tandem protocol has been developed where aldehydes and benzohydrazides are condensed, and the resulting N-benzoylhydrazones undergo this compound mediated oxidative cyclization without isolation of the intermediate. nih.govresearchgate.net
Table 1: Synthesis of 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-substituted phenyl-1,3,4-oxadiazoles using this compound nih.govptfarm.pl
| Entry | Substituent (R) | Starting Material | Product |
| 5a | H | Hydrazone 3a | 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole |
| 5b | 4-CH₃ | Hydrazone 3b | 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
| 5c | 4-OCH₃ | Hydrazone 3c | 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
| 5d | 4-Cl | Hydrazone 3d | 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
| 5e | 4-NO₂ | Hydrazone 3e | 2-(3-chloro-1-benzo[b]thiophen-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Isoxazoles : this compound hydrate is employed in the synthesis of isoxazoles, typically through the oxidative cyclization of precursors like diaroylhydrazones. researchgate.netsigmaaldrich.comnih.gov It can also be used to generate nitrile oxides from oximes, which then undergo cycloaddition reactions to form isoxazole (B147169) rings. atamankimya.comnanobioletters.com For example, 3,5-disubstituted isoxazoles can be synthesized from chalcone-derived oximes in the presence of this compound. sigmaaldrich.com
Pyrazoles : The synthesis of pyrazoles often involves the 1,3-dipolar cycloaddition of nitrile imines with alkenes. scispace.comresearchgate.net this compound hydrate serves as an effective reagent for the in-situ generation of nitrile imines from aldehyde hydrazones via oxidative dehydrogenation. scispace.comresearchgate.net These reactive intermediates are then trapped by a suitable dipolarophile to yield the pyrazole (B372694) or pyrazoline ring system. scispace.comresearchgate.net
Triazoles : Fused 1,2,4-triazole (B32235) systems are synthesized using this compound hydrate, which facilitates intramolecular oxidative N-N bond formation. organic-chemistry.org The process often starts from N-arylamidines or α-hydrazino heterocyclic compounds. organic-chemistry.orgrasayanjournal.co.inniscpr.res.in For example, 7-Chloro-3-(2-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridine has been synthesized from its hydrazone precursor using this compound trihydrate as a clean oxidant. orgsyn.orgorgsyn.org This method is noted for its efficiency, often occurring under mild conditions and sometimes enhanced by microwave irradiation. rasayanjournal.co.inniscpr.res.in
Pyrroles : this compound trihydrate is utilized in novel synthetic routes to produce pyrroles. merckmillipore.comsigmaaldrich.com One such method involves the consecutive 6π-electrocyclization and ring-contraction of sulfilimines, where this compound plays a crucial role. merckmillipore.comsigmaaldrich.com It has also been used in tandem protocols to create pyrrole-linked bis(1,3,4-oxadiazole) hybrids. nih.govresearchgate.net
Oxidative Cyclization Pathways
A predominant mechanistic role of this compound hydrate in heterocyclic synthesis is facilitating oxidative cyclization. scientificlabs.co.ukniscpr.res.in This pathway is central to the formation of five-membered rings like oxadiazoles, pyrazoles, and triazoles from acyclic precursors. nih.govorganic-chemistry.orgorgsyn.org
The general mechanism commences with the reaction of a suitable substrate, typically a hydrazone or an amidine, with this compound. In the case of hydrazone cyclization to form 1,3,4-oxadiazoles, this compound acts as an oxidant, often proposed to proceed through an N-chloro intermediate. This intermediate then undergoes intramolecular cyclization, followed by the elimination of p-toluenesulfonamide and hydrochloric acid, to yield the aromatic heterocyclic ring. niscpr.res.inorgsyn.org
For the synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines, this compound promotes a direct, metal-free oxidative N-N bond formation. organic-chemistry.org The proposed pathway involves chlorination of a nitrogen atom in the amidine by this compound, followed by deprotonation and subsequent intramolecular nucleophilic attack to form the new N-N bond, leading to the fused triazole system after rearomatization. organic-chemistry.org The use of this compound as a clean oxidant is advantageous as the primary byproduct, p-toluenesulfonamide, can often be easily removed through a simple aqueous work-up. orgsyn.orgorgsyn.org
Deprotection Strategies Employing this compound Hydrate
Beyond its application in building heterocyclic structures, this compound hydrate is a valuable reagent for the cleavage of certain protecting groups, particularly in sulfur-containing compounds.
Cleavage of Thio Groups in Sulfur-Containing Compounds (e.g., Dioxathiolanes, Dithiolanes, Dithianes)
This compound hydrate is highly effective for the deprotection of thioacetals and thioketals, such as 1,3-dithianes and 1,3-dithiolanes, to regenerate the parent carbonyl compounds. thieme-connect.combertin-bioreagent.comthieme-connect.comcaymanchem.com This transformation is a crucial step in many multi-step organic syntheses where the carbonyl group needs to be masked during preceding reaction steps.
The reaction of this compound with sulfides forms the basis for this deprotection strategy. thieme-connect.comthieme-connect.com It readily cleaves the carbon-sulfur bonds in 1,3-dioxathiolanes, 1,3-dithiolanes, and 1,3-dithianes. thieme-connect.comthieme-connect.comresearchgate.net The process is considered an oxidative cleavage. The exact mechanism can vary but is thought to involve the electrophilic attack of the sulfur atom by the chlorine atom of this compound, leading to the formation of a sulfonium salt-like intermediate, which then hydrolyzes to release the carbonyl compound. This method provides a mild and efficient alternative to other deprotection protocols that may require harsh reagents.
Table 2: Examples of Deprotection of Thioacetals by this compound thieme-connect.comresearchgate.net
| Substrate | Protected Carbonyl Compound | Regenerated Carbonyl Compound |
| 1,3-Dithiane Derivative | 2-Phenyl-1,3-dithiane | Benzaldehyde |
| 1,3-Dithiolane Derivative | 2-Methyl-2-phenyl-1,3-dithiolane | Acetophenone |
| 1,3-Dioxathiolane Derivative | 2-Cyclohexyl-1,3-dioxathiolane | Cyclohexanone |
Catalytic Systems for Chloramine T Hydrate Mediated Reactions
Transition Metal-Based Catalysis
Transition metals, with their variable oxidation states and ability to form complex coordination compounds, are central to the catalytic activation of Chloramine-T hydrate (B1144303). questjournals.orgmdpi.com Different metals exhibit distinct catalytic activities, making them suitable for specific types of chemical reactions.
Copper(I) Catalysts in Amination and Aziridination
Copper(I) catalysts, particularly copper(I) chloride in acetonitrile, have proven to be effective in the amination of C-H bonds that are activated by adjacent ether oxygen atoms, using this compound as the nitrene source. capes.gov.brnih.govrsc.org This method allows for the formation of hemiaminal products from cyclic ethers, which are often stable enough for isolation. nih.govrsc.org In the case of acyclic ethers, the resulting hemiaminals typically fragment, leading to the formation of imines through the elimination of an alcohol. nih.govrsc.org Furthermore, when benzylic positions are activated through a conjugated system, stable benzylamine (B48309) derivatives can be synthesized. capes.gov.brnih.gov
Copper(I) catalysts are also instrumental in the aziridination of alkenes using this compound hydrate. researchgate.netcapes.gov.br These reactions are believed to proceed through a nitrene transfer mechanism. researchgate.net
Table 1: Copper(I)-Catalyzed Reactions with this compound
| Reaction Type | Substrate Example | Catalyst System | Product Type | Ref |
| Amination | Cyclic Ethers | CuCl in Acetonitrile | Stable Hemiaminals | capes.gov.brnih.gov |
| Amination | Acyclic Ethers | CuCl in Acetonitrile | Imines | capes.gov.brnih.gov |
| Amination | Benzylic C-H bonds | CuCl in Acetonitrile | Benzylamine Derivatives | nih.gov |
| Aziridination | Alkenes | Copper(I) catalyst | Aziridines | researchgate.netcapes.gov.br |
Palladium(II) Catalysis in Oxidative Processes
Palladium(II) has been utilized as a catalyst in the oxidative degradation of organic molecules, such as paracetamol, with this compound as the oxidant. acs.orgdntb.gov.ua These reactions have been studied in both acidic (HClO4) and alkaline (NaOH) solutions. acs.org While the stoichiometric ratio of paracetamol to this compound (1:2) and the final oxidation product (quinone oxime) are the same in both media, the kinetic profiles differ significantly. acs.org The development of heterogeneous palladium catalysts, such as palladium nanoclusters immobilized on functionalized supports, offers high activity, selectivity, and recyclability for oxidative cascade reactions. nih.gov These catalysts can generate the active Pd(II) species within the heterogeneous phase, preventing aggregation and side reactions. nih.gov
Osmium(VIII) Catalysis in Specific Oxidation Reactions
Osmium(VIII), often in the form of osmium tetroxide (OsO4), is a highly effective catalyst for a range of oxidation reactions involving this compound. questjournals.org Its utility stems from its ability to exhibit a variety of oxidation states, which facilitates its catalytic role. questjournals.org Osmium(VIII) has been shown to catalyze the oxidation of various organic substrates, including acetone, ethyl methyl ketone, and phosphite (B83602), by this compound in alkaline solutions. questjournals.orgrsc.orgunishivaji.ac.in The kinetics of these reactions often show a first-order dependence on both this compound and the osmium(VIII) catalyst. questjournals.orgniscpr.res.in The catalytic activity of Os(VIII) is significantly higher than that of Ru(III) under similar conditions in alkaline medium. questjournals.org
Mechanistic Elucidation of Catalyst-Substrate Interactions
Understanding the mechanism of how catalysts interact with substrates is fundamental to optimizing reaction conditions and designing more efficient catalysts.
In copper(I)-catalyzed aminations with this compound, mechanistic studies suggest a concerted insertion of an electrophilic nitrenoid species into the C-H bond during the rate-determining step. capes.gov.brnih.govrsc.org For more activated substrates, this insertion may occur in an asynchronous manner. capes.gov.brnih.govrsc.org The reaction between a copper(I) catalyst and this compound is thought to generate a copper-nitrene intermediate. researchgate.net
For iron(IV) corrole-catalyzed aziridination, the unique ability to use this compound is a key finding. researchgate.net The mechanism is distinct from that of iron(III) corroles, which are effective with other nitrene sources. The stability of the iron-imido complex formed with the corrole (B1231805) ligand is crucial to prevent hydrolysis to an iron-oxo species, which would lead to epoxidation instead of aziridination. researchgate.net
In the Osmium(VIII)-catalyzed oxidation of phosphite by this compound, the proposed mechanism involves the formation of complexes between the osmium catalyst and the phosphite substrate. rsc.org The rate law is consistent with the formation of two different complexes, [OsO4(OH)2]2– and [OsO5(OH)]3–, with the former reacting with this compound. rsc.org
Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity
The design of ligands that coordinate to the metal center is a powerful strategy for optimizing the reactivity and selectivity of catalysts. scholaris.caresearchgate.net By modifying the steric and electronic properties of the ligand, one can fine-tune the catalyst's performance.
For instance, in the context of transition metal-catalyzed reactions, the development of ligands that can stabilize the active catalytic species is crucial. rsc.org In palladium-catalyzed oxidative cascades, the use of oxidant-stable ligands such as amines, pyridines, and N-heterocyclic carbenes can prevent the aggregation of palladium(0) intermediates, thereby maintaining catalytic activity. nih.gov
In the case of iron and manganese catalysts for aziridination, the macrocyclic ligand (corrole or porphyrin) plays a significant role. The greater stability of the iron-imido complex with a corrole ligand compared to a porphyrin ligand highlights the importance of the ligand framework in directing the reaction outcome. researchgate.net
The development of novel pincer ligands and other complex ligand architectures is an active area of research aimed at improving catalytic reduction and other reactions. scholaris.ca The goal is to create catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations.
Advanced Analytical Methodologies for Chloramine T Hydrate and Its Reaction Products
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Chloramine-T hydrate (B1144303) and its derivatives, offering powerful tools for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are particularly prominent in this field.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the direct and simultaneous analysis of this compound and its primary degradation product, p-toluenesulfonamide (B41071) (p-TSA). nih.govscispace.com Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a more polar mobile phase. scispace.comsemanticscholar.org
A prevalent method involves a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile. nih.govsemanticscholar.org The use of a phosphate buffer at an acidic pH (e.g., pH 3) suppresses the ionization of the analytes, which allows for baseline separation and simultaneous analysis of both this compound and p-TSA. nih.gov Detection is typically achieved using a UV spectrophotometer at wavelengths around 220 nm or 229 nm. scispace.comsemanticscholar.org This method has demonstrated good linearity and can achieve detection limits in the low mg/L range, making it suitable for residue analysis in water. nih.govsemanticscholar.org
The following table summarizes typical parameters for the HPLC analysis of this compound and p-TSA:
Table 1: HPLC Parameters for this compound and p-TSA Analysis
| Parameter | Conditions |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Phosphate buffer (0.01M, pH 3) - Acetonitrile (60:40) |
| Flow Rate | 1 mL/min |
| Detection | UV Spectrophotometer at 229 nm |
| Retention Time (p-TSA) | ~4.2 min |
| Retention Time (this compound) | ~6.9 min |
Note: Retention times are approximate and can vary based on specific instrument and column conditions.
For unambiguous identification of reaction products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. It combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and structural information. While HPLC with UV detection is excellent for quantification of known compounds like p-TSA, LC-MS is crucial for identifying unknown byproducts or reaction adducts.
In the context of this compound, LC-MS/MS (tandem mass spectrometry) has been effectively used to verify the presence of p-TSA in various matrices. semanticscholar.org This technique involves selecting the molecular ion of p-TSA and fragmenting it to produce characteristic product ions. For p-toluenesulfonamide, the detection transitions of m/z 172.04 → 91.10 and m/z 172.04 → 155.02 are often monitored, with the former used for quantification. semanticscholar.org
Furthermore, this compound has been ingeniously employed as a derivatizing agent to facilitate the mass spectrometric analysis of other molecules. For instance, it enables the N-tosylaziridination of unsaturated fatty acids, and the resulting derivatives can be analyzed by tandem mass spectrometry to pinpoint the location of carbon-carbon double bonds. acs.orgacs.org This demonstrates the utility of this compound's reactivity in specialized MS-based structural elucidation. The development of methods like membrane introduction mass spectrometry also allows for the on-line monitoring of chloramine (B81541) reactions, enabling the real-time detection of various species formed during a reaction. olympianwatertesting.com
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic techniques are vital for probing the mechanisms of reactions involving this compound hydrate. They allow for real-time monitoring of reactant and product concentrations and provide definitive structural confirmation of the molecules involved.
UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring the kinetics of reactions involving this compound. The technique relies on the principle that the concentration of a substance in solution is proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert law).
By monitoring the change in absorbance at a wavelength where either a reactant or a product absorbs light, the reaction rate can be determined. For example, in the oxidative conversion of lactic acid by this compound, the reaction has been spectrophotometrically monitored by following the decrease in absorbance of this compound at its λmax of 255 nm. acs.org This allows for the determination of reaction orders and rate constants under various conditions, such as different reactant concentrations, temperatures, and pH levels.
Table 2: Kinetic Parameters from UV-Vis Monitored Reaction
| Parameter Studied | Effect on Reaction Rate |
|---|---|
| [this compound] | First-order dependence |
| [Substrate] | Can be fractional or first-order |
| Temperature | Rate increases with temperature (allows calculation of activation energy) |
| [H+] | Can catalyze the reaction |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, making it essential for the definitive confirmation of this compound reaction products. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous determination of molecular structure.
NMR is used to confirm the identity and purity of the starting material, this compound hydrate, and its primary degradation product, p-toluenesulfonamide. scispace.comusgs.gov In more complex reaction mixtures, NMR analysis, often coupled with separation techniques like GC-MS, is used to characterize the structure of various oxidation or amination products. For instance, in reactions where this compound is used for the synthesis of heterocyclic compounds or in amination reactions, NMR is the standard method for verifying the structure of the resulting molecules. walchem.com The analysis of chemical shifts, coupling constants, and integration values in the NMR spectrum provides conclusive evidence for the formation of specific products.
Development of Specialized Detection Methods for Reaction By-products
While chromatographic and spectroscopic methods are the gold standards, there is a continuous effort to develop simpler, faster, or more specialized methods for the detection of this compound and its by-products, particularly for field or routine quality control applications.
One notable specialized method is the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method. This technique serves as a surrogate for HPLC in monitoring this compound concentrations. fishersci.com The method is based on the determination of chlorine concentration as an indicator of the this compound level and has been deemed appropriate for measuring this compound in water during efficacy trials. fishersci.com
Electrochemical sensors, such as amperometric sensors and ion-selective electrodes (ISEs), offer another avenue for specialized detection. olympianwatertesting.com These sensors can provide real-time, continuous monitoring of chloramine levels. Amperometric sensors, for instance, measure the electrical current generated by chloramine ions and are known for their high sensitivity and specificity. olympianwatertesting.com
For specific applications, unique chemical reactions have been exploited for detection. A rapid detection method for this compound in dairy products is based on the reaction of its hydrolysis product with phenothiazine (B1677639) in the presence of sodium hypochlorite (B82951), which yields a distinct violet-colored product. unlv.edu Additionally, fluorescence quenching has been explored as a sensitive detection principle. The reaction of chlorine species with fluorescent sulfonamide compounds can quench their fluorescence, and the degree of quenching can be correlated to the concentration of the chlorine-containing compound.
Environmental Chemistry of Chloramine T Hydrate and Its Degradation Pathways
Hydrolysis and Decomposition Kinetics in Aqueous Environments
The stability of Chloramine-T hydrate (B1144303) in aqueous solutions is markedly influenced by the pH of the medium. In strongly alkaline environments, solutions of this compound are quite stable, even at elevated temperatures up to 60°C. Conversely, in acidic to neutral conditions, the compound exhibits greater instability.
When dissolved in water, this compound hydrate hydrolyzes to form hypochlorous acid (HOCl) and p-toluenesulfonamide (B41071) (p-TSA). This reaction is a key aspect of its function as a chlorinating and oxidizing agent. The stability of its aqueous solutions is pH-dependent, with a notable loss in oxidative capacity observed in the pH range of 2.65 to 5.65. This instability is attributed to side-reactions that occur during the partial disproportionation of monothis compound to dithis compound and p-toluenesulfonamide.
Even freshly prepared aqueous solutions of this compound can contain small amounts of its primary degradation product, p-toluenesulfonamide, highlighting its inherent instability in water. scispace.com After an initial period of degradation, the rate may appear to slow as an equilibrium is established. scispace.com
While specific kinetic parameters such as rate constants and activation energies for the intrinsic hydrolysis of this compound hydrate are not extensively detailed in readily available literature, the general behavior indicates a complex dependency on pH and temperature. For instance, a 1% solution of this compound can maintain over 90% stability for several months if kept at moderate temperatures and protected from direct sunlight.
Table 1: Stability of Aqueous this compound Solutions under Various Conditions
| Condition | Stability | Reference |
| Strongly alkaline medium (up to 60°C) | Quite stable | |
| pH range 2.65-5.65 | Small but reproducible loss in oxidative titre | |
| 1% solution, moderate temperature, no direct sunlight | >90% stable for many months |
Formation of Primary Degradation Products (e.g., p-Toluenesulfonamide)
The principal degradation pathway of this compound hydrate in aqueous environments leads to the formation of p-toluenesulfonamide (p-TSA). This conversion occurs as this compound releases its active chlorine. scispace.com The formation of p-TSA is a direct consequence of the hydrolysis of the N-Cl bond in the this compound molecule.
The presence of p-toluenesulfonamide has been confirmed as the major product formed from this compound. wikipedia.org Analytical methods, such as liquid chromatography, have been developed for the simultaneous determination of both this compound and p-TSA in water, which underscores the significance of this degradation product in environmental monitoring. scispace.com Even in freshly prepared standards of this compound, a small percentage (around 5%) of p-TSA can be detected, indicating the readiness of this degradation pathway. scispace.com
Long-term Degradation and Speciation Studies in Aqueous Solutions
Long-term studies on the degradation of this compound hydrate in aqueous solutions indicate that its stability is finite. Over extended periods, this compound in aqueous solution is not considered stable, which has implications for its storage and application. regulations.gov The rate of decomposition in natural waters can vary significantly, from hours to weeks, depending on a variety of chemical, biological, and physical factors. fda.gov
In aqueous solutions, a complex series of dissociation, hydrolysis, and disproportionation processes can lead to the emergence of several different molecular species. nih.gov These can include hypochlorous acid (HOCl), the hypochlorite (B82951) ion (OCl-), and various forms of the toluenesulfonamide moiety. The relative concentrations of these species are highly dependent on both the concentration of this compound and the pH of the solution. nih.gov
While p-toluenesulfonamide is the primary and most well-documented degradation product, the complete long-term speciation in diverse environmental matrices is an area that warrants further investigation to fully characterize the environmental fate of this compound hydrate.
Theoretical and Computational Investigations of Chloramine T Hydrate Reactivity
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving Chloramine-T. These studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and the transition states that connect them.
When dissolved in water, this compound can hydrolyze to form hypochlorous acid (HOCl) and p-toluenesulfonamide (B41071). patsnap.com The hypochlorous acid is a potent oxidizing and chlorinating agent. patsnap.com Computational studies focus on how the water molecules in the hydrate (B1144303) structure, or in an aqueous solvent, mediate this process and subsequent reactions.
Research using quantum chemical models like the G3B3 composite method has been employed to describe N-chlorination reactions of amines by HOCl. acs.org The cluster-continuum approach, which includes explicit water molecules in the calculation along with a continuum solvent model, offers a more precise description of aqueous solvation effects. acs.org This method has been shown to improve the accuracy of calculations for ions and has been applied to neutral and charged organic molecules. acs.org For neutral halamines, calculations show that a stable binary complex can form between the halamine and a single water molecule via a hydrogen bond between a water hydrogen atom and the halamine's nitrogen atom. acs.org
DFT calculations at levels like B3LYP/6-311++G** combined with high-accuracy methods such as CCSD(T) are used to model reaction mechanisms. researchgate.netd-nb.info For instance, in reactions involving sulfur-containing compounds, studies have shown that the process can begin with the nucleophilic substitution of the chlorine atom in a reactant by a thiolate. researchgate.netd-nb.info The presence of water molecules, as in this compound hydrate, can stabilize transition states through hydrogen bonding, thereby influencing reaction rates and pathways. mdpi.com A theoretical study on the reactions of chlorothiobenzenes with radicals in the presence of water demonstrated that the water molecule can weaken the reactivity of S–H bonds and stabilize transition states. mdpi.com
The table below presents selected calculated bond lengths for hydrated transition states, illustrating the influence of molecular structure on these parameters. mdpi.com
| Hydrated Transition State | S-H(1) Bond Length (Å) |
|---|---|
| 2,3-CTB-H₂O-OH | 1.756 |
| 2,4-CTB-H₂O-OH | 1.754 |
| 2,5-CTB-H₂O-OH | 1.755 |
| 2,6-CTB-H₂O-OH | 1.752 |
| 3,4-CTB-H₂O-OH | 1.760 |
| 3,5-CTB-H₂O-OH | 1.760 |
Data sourced from a theoretical study on the effect of water molecules on chlorothiobenzene reactions. mdpi.com The data shows that ortho-substituted transition states generally have shorter S-H(1) bond lengths.
Molecular Modeling of Reactant-Catalyst Interactions
Molecular modeling is crucial for understanding how catalysts enhance the reactivity of this compound hydrate. These models can simulate the interaction between the reactant and the catalyst at an atomic level, revealing the structural and electronic factors that underpin catalytic activity.
Catalysis can occur through various mechanisms, including general acid catalysis. For reactions involving chloramines, it has been shown that species like H⁺, HSO₄⁻, H₃PO₄, H₂PO₄⁻, H₂CO₃, and HCO₃⁻ can act as acid catalysts. acs.org Computational models can be used to investigate the transition states of these catalyzed reactions.
In enzymatic catalysis, molecular modeling techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) are often employed. These hybrid methods treat the reactive center (e.g., the substrate and key catalytic residues) with a high level of theory (QM), while the rest of the protein and solvent environment is described by a more computationally efficient method (MM). This approach allows for the study of complex biological systems. For example, modeling has been used to investigate the catalytic mechanism of haloalkane dehalogenase, an enzyme that cleaves carbon-halogen bonds. muni.cz Although not specific to this compound, these studies provide a framework for how reactant-catalyst interactions can be modeled. The calculations can trace the reaction pathway, such as an Sₙ2 reaction, and identify key interactions like the formation of an ester intermediate and the stabilization of the leaving halide ion by nearby amino acid residues. muni.cz
The table below shows results from a modeling study on a model Sₙ2 reaction, comparing different computational methods. Such comparisons are essential for validating the chosen theoretical approach.
| Parameter | AM1 | PM3 | ab initio (DFT/6-31G**) |
|---|---|---|---|
| Activation Energy (kcal/mol) | 23.5 | 17.5 | 21.9 |
| Reaction Energy (kcal/mol) | -17.9 | -23.7 | -14.8 |
Data adapted from a molecular modeling study of an enzyme-catalyzed dehalogenation reaction. muni.cz The table compares the activation and reaction energies for a model Sₙ2 reaction between 1,2-dichloroethane (B1671644) and an aspartate residue, as calculated by different semi-empirical (AM1, PM3) and ab initio methods.
Computational studies also explore the role of the solvent or specific ions in catalysis. For example, the mechanism of carboxylation of an amine assisted by an ionic liquid has been investigated, showing how the cation and anion of the ionic liquid participate in stabilizing the transition state. researchgate.net These principles can be extended to understand how different media or additives might catalyze reactions involving this compound hydrate.
Emerging Research Areas and Future Perspectives for Chloramine T Hydrate
Development of Novel Synthetic Applications and Molecular Transformations
Chloramine-T hydrate (B1144303) is a well-established oxidizing agent, but its applications in novel synthetic methodologies continue to expand. researchgate.netchemimpex.com Researchers are actively exploring its utility in the synthesis of complex organic molecules and heterocycles. sigmaaldrich.comchemicalbook.com
Recent research has highlighted its role in:
Aminohydroxylation and Allylic Amination: this compound serves as a crucial reagent in Sharpless oxyamination, a process that converts alkenes into vicinal aminoalcohols, which are important pharmacophores. wikipedia.orgmedchemexpress.com
Aziridination: It acts as a nitrogen source for the formation of aziridines from alkenes and olefins. caymanchem.comarkanlabs.com
Synthesis of Heterocycles: this compound is instrumental in the oxidative cyclization to produce various heterocyclic compounds, including isoxazolines, pyrroles, and triazolothiadiazoles. sigmaaldrich.commerckmillipore.com For instance, it is used in the synthesis of 3,5-disubstituted isoxazoles and fused 3,6-disubstituted triazolothiadiazoles through the oxidative cyclization of N-heteroaryl-substituted hydrazones. sigmaaldrich.com
Deprotection of Thio Groups: It is effectively used for the deprotection of sulfur-containing compounds. medchemexpress.com
Chlorination of Heterocycles: An environmentally friendly method for the chlorination of imidazoheterocycles, such as imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, has been developed using this compound under neat (solvent-free) conditions at room temperature. nih.gov
| Application | Substrate | Product | Key Features | Reference |
| Aminohydroxylation | Alkenes | Vicinal aminoalcohols | Important pharmacophores | wikipedia.orgmedchemexpress.com |
| Aziridination | Alkenes, Olefins | Aziridines | Nitrogen source | caymanchem.comarkanlabs.com |
| Oxidative Cyclization | N-heteroaryl-substituted hydrazones | Fused 3,6-disubstituted triazolothiadiazoles | Synthesis of heterocycles | sigmaaldrich.com |
| Chlorination | Imidazo[1,2-a]pyridines | C-3 chloro-substituted imidazo[1,2-a]pyridines | Solvent-free, room temperature | nih.gov |
Exploration in Materials Science Applications
The applications of this compound hydrate are extending into the realm of materials science. americanelements.com Its properties as a reagent and precursor are being harnessed for the development of new materials with tailored functionalities. americanelements.com
One notable application is in the preparation of organometallic compounds, which are valuable as catalysts and precursor materials for thin-film deposition and in the manufacturing of LEDs. americanelements.com Furthermore, research has demonstrated the use of this compound trihydrate in the creation of nanocomposites with enhanced photocatalytic and antimicrobial properties for applications such as wastewater treatment. merckmillipore.com For example, a carbon-dot-loaded Co(x)Ni(1-x)Fe(2)O(4)/SiO(2)/TiO(2) nanocomposite has shown potential in environmental remediation. merckmillipore.com
Integration into Sustainable and Green Chemistry Protocols
In line with the growing emphasis on sustainable and environmentally friendly chemical processes, this compound hydrate is being integrated into green chemistry protocols. acs.org Its use in solvent-free and microwave-assisted reactions addresses the need for more efficient and less hazardous synthetic methods.
Solvent-Free Reaction Conditions
A significant advancement in green chemistry is the use of this compound hydrate in solvent-free, or "neat," reaction conditions. nih.govacs.org This approach offers several advantages, including the avoidance of polluting solvents, economic benefits, simplified purification processes, and increased reaction rates with lower energy consumption. acs.org
A prime example is the chlorination of imidazoheterocycles, where this compound acts as a highly efficient chlorinating agent at room temperature without the need for a solvent. nih.govacs.org This method is also applicable for gram-scale synthesis, highlighting its practical utility. nih.gov Additionally, a novel organic-solvent-free aziridination of olefins has been developed using a this compound–I2 system under phase-transfer catalysis conditions in water. rsc.org
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, and this compound hydrate has proven to be a compatible and effective reagent in this context. rasayanjournal.co.inoiirj.org Microwave irradiation can significantly reduce reaction times and improve product yields. oiirj.org
This compound has been successfully used as an oxidizing agent and catalyst in the microwave-assisted synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and pyrazole (B372694) derivatives. oiirj.orgresearchgate.netingentaconnect.com For instance, the oxidative cyclization of hydrazones to form 2,5-disubstituted-1,3,4-oxadiazoles is achieved rapidly and in high yield under microwave irradiation with this compound. oiirj.org Similarly, it has been employed as a catalyst for the cyclization of pyrazole rings under microwave conditions. researchgate.net
| Green Chemistry Protocol | Application | Key Advantages | Reference |
| Solvent-Free Conditions | Chlorination of imidazoheterocycles | No solvent, room temperature, simple purification | nih.govacs.org |
| Solvent-Free Conditions | Aziridination of olefins | Use of water as solvent, phase-transfer catalysis | rsc.org |
| Microwave-Assisted Synthesis | Synthesis of 1,3,4-oxadiazoles | Rapid reaction, high yield | oiirj.orgingentaconnect.com |
| Microwave-Assisted Synthesis | Synthesis of pyrazole derivatives | Efficient cyclization | researchgate.net |
Advanced Mechanistic Investigations and Kinetic Modeling for Complex Systems
A deeper understanding of the reaction mechanisms and kinetics of this compound hydrate is crucial for optimizing existing applications and developing new ones. unishivaji.ac.in The compound can act through various species depending on the reaction conditions, including the halonium cation, a nitrogen anion, and hypohalite species. researchgate.netpatsnap.com
Kinetic studies on the oxidation of various organic substrates by this compound have been conducted to elucidate the reaction pathways. he.com.brniscpr.res.inresearchgate.net For example, the kinetics of tetrahydrofuran (B95107) oxidation by this compound in an acidic medium have been studied, revealing a first-order dependence on the concentration of this compound and fractional-order dependence on the substrate and acid concentrations. he.com.br The proposed mechanism involves the formation of a complex between the active species of the oxidant and the substrate in a rate-determining step. he.com.br
In the oxidation of ketones, the reaction mechanism can shift from halogenation to oxidation depending on the pH. niscpr.res.in Mechanistic investigations of chlorine transfer from this compound to secondary amines suggest a process that does not involve the disproportionation of this compound to dithis compound. nih.gov Instead, the proposed mechanism involves a cyclic, six-membered transition state with a molecule of water. nih.gov
Furthermore, computational studies, such as density functional theory (DFT) calculations, are being employed to investigate reaction pathways and transition states in reactions involving this compound. nih.gov These advanced mechanistic investigations and kinetic modeling provide valuable insights into the complex behavior of this compound hydrate in various chemical systems.
Q & A
Q. How is Chloramine-T hydrate synthesized, and what are its key physicochemical properties?
this compound hydrate (C₇H₇ClNNaO₂S·3H₂O) is synthesized by oxidizing toluenesulfonamide with sodium hypochlorite, where sodium hypochlorite is generated in situ from sodium hydroxide and chlorine gas. Key properties include a molecular weight of 281.69 g/mol, solubility in water, pH of 8–10 in aqueous solutions, and a melting point of 167–170°C. Its crystalline structure and stability under varying temperatures (up to 130°C) make it suitable for controlled oxidation reactions .
Q. What is the standard method for preparing this compound hydrate stock solutions for total chlorine analysis?
Dissolve 4.00 g of this compound hydrate in distilled water within a 1000-ml volumetric flask. Adjust to the mark with distilled water to achieve a stock solution of ~1000 mg/L total chlorine. Verify concentration iodometrically (assay: 99.0–103.0%) and ensure pH 8.0–10.0 .
Q. How is this compound hydrate utilized in protein iodination for radiolabeling studies?
this compound oxidizes sodium iodide to iodine monochloride (ICl), facilitating peptide/protein radioiodination. A typical protocol involves mixing the protein with Na¹²⁵I, adding this compound (optimal concentration: 150 µg), and quenching with sodium metabisulfite. Excess reagent is removed via dialysis .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in aldehyde oxidation under alkaline conditions?
In alkaline media, this compound reacts with the enol anion of aldehydes via a rate-determining step involving a negatively charged intermediate. The reaction is first-order in this compound, aldehyde, and hydroxide ions. Non-enolizable aldehydes (e.g., formaldehyde) show negligible reactivity, confirming the enolate-dependent pathway .
Q. How does this compound concentration influence radiochemical yield in isotope labeling, and what contradictions arise in optimization?
Increasing this compound to 150 µg enhances ¹²⁵I-Zaleplon yield by maximizing iodine activation. Beyond 250 µg, side reactions (e.g., oxidative degradation) reduce yields. Researchers must balance stoichiometry with side-product formation, validated via HPLC or TLC .
Q. What methodological considerations are critical when using this compound hydrate in hydroxyproline quantification?
For collagen analysis, combine 2 mL hydrolyzed sample with 1 mL oxidation buffer (50 mM this compound, pH 6.0). Incubate at 25°C for 20 min to convert hydroxyproline to pyrrole-2-carboxylic acid, followed by spectrophotometric quantification at 560 nm. Ensure pH stability to avoid interference .
Q. How do environmental factors (pH, water hardness) affect this compound’s toxicity in aquatic research?
Toxicity increases 25-fold in soft, acidic water (pH <7) compared to alkaline conditions. Adjust water hardness (>100 mg/L CaCO₃) and maintain pH >8 to mitigate toxicity in aquaculture studies .
Analytical and Safety Considerations
Q. What validated analytical methods ensure this compound hydrate purity and stability in long-term studies?
Use iodometric titration (ACS/Ph. Eur. compliance) for assay verification. IR spectroscopy confirms identity, while ethanol-insoluble matter tests (<1.5%) assess impurities. Store in airtight containers at 4°C to prevent hygroscopic degradation .
Q. How should researchers address discrepancies in this compound’s antimicrobial efficacy across experimental models?
Variability in microbicidal activity (e.g., in catfish mucosa vs. lab cultures) may stem from biofilm interference or organic load. Pre-treat samples with sonication or chelating agents to improve consistency .
Q. What safety protocols are essential for handling this compound hydrate in oxidative reactions?
Use PPE (gloves, goggles) due to risks of skin corrosion (H314) and respiratory sensitization (H334). Neutralize spills with sodium thiosulfate, and avoid ethanol (retards reactivity) during quenching .
Data Contradiction and Troubleshooting
Q. Why does this compound exhibit conflicting reactivity in organic synthesis versus aqueous disinfection?
In organic solvents, this compound acts as a mild electrophilic chlorinating agent, while in water, it hydrolyzes to hypochlorite (ClO⁻), enabling broad-spectrum oxidation. Solvent polarity and pH critically dictate its reaction pathway .
Q. How can researchers reconcile variability in this compound’s oxidative capacity across published studies?
Batch-to-batch differences in active chlorine content (99–103%) and hydration state (trihydrate vs. anhydrous) may cause variability. Standardize reagent sourcing and pre-test each batch via iodometric titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
